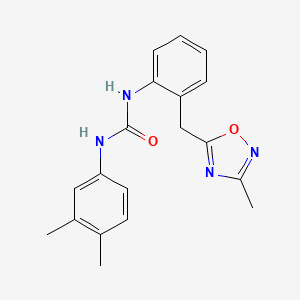

![molecular formula C17H17N3O5 B2401080 2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-26-7](/img/structure/B2401080.png)

2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

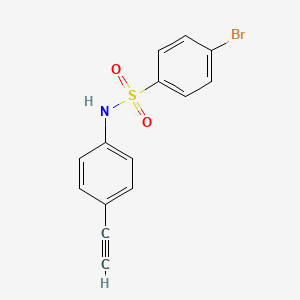

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of the trimethoxyphenyl group suggests that this compound may have interesting chemical properties, as this group is often found in biologically active molecules .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Tuberculostatic Activity : Imidazo[4,5-b]pyridine derivatives, including carboxylic acids, esters, amides, hydrazides, and others, were synthesized and evaluated for their tuberculostatic activity. These compounds displayed low tuberculostatic activity, suggesting a focus on the synthesis process and potential biological applications in disease treatment (Bukowski, 1984) Synthesis and tuberculostatic activity of some derivatives of imidazo [4, 5-b]pyridine-1-carboxylic acid.

Antituberculotic Activity : The synthesis of imidazo[4,5-b]pyridine derivatives aimed at exploring their antituberculotic activity demonstrates the chemical versatility of these compounds and their potential in developing treatments for tuberculosis (Bukowski & Janowiec, 1996) 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and some of its derivatives with suspected antituberculotic activity.

Antioxidant and Antimicrobial Activities : New derivatives of imidazo[4,5-b]pyridine were synthesized and evaluated for their antioxidant and antimicrobial activities. The study suggests a potential for these compounds in therapeutic applications due to their high activity against various pathogens (Bassyouni et al., 2012) Synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles.

Synthesis Techniques

- One-Pot Synthesis : A study highlights a one-pot synthesis method for imidazo[1,5-a]pyridines, showcasing the chemical synthesis capabilities and the potential for creating diverse derivatives efficiently (Crawforth & Paoletti, 2009) A one-pot synthesis of imidazo[1,5-a]pyridines.

Mecanismo De Acción

Target of Action

The primary target of this compound is the tubulin protein . Tubulin is a critical protein in the body and serves as an important molecular target for the design and development of anticancer agents .

Mode of Action

The compound interacts with its target, tubulin, by fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction is critical for the exertion of biological activity. The presence of the 3,4,5-trimethoxy substitution pattern on one ring of the compound is critical for anti-tubulin activity .

Biochemical Pathways

The compound affects the normal functioning of tubulin, which is a key component of the cell’s cytoskeleton . By inhibiting tubulin, the compound disrupts the formation of microtubules, which are essential for cell division and other cellular functions . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound has shown good cytotoxicity on cancerous cell lines (IC 50 value 27.7–39.2 µM) and low toxicity on normal cell line (NIH-3T3, IC 50 value > 100 µM) . This suggests that the compound may selectively target cancer cells, sparing normal cells from damage.

Propiedades

IUPAC Name |

2-methyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-8-18-15-10(17(21)22)5-11(20-16(15)19-8)9-6-13(24-3)14(25-4)7-12(9)23-2/h5-7H,1-4H3,(H,21,22)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLRDLBHLQUHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)